molecular formula C15H17F4NO B2730408 3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one CAS No. 1795419-95-2

3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one

Cat. No. B2730408
CAS RN: 1795419-95-2
M. Wt: 303.301
InChI Key: IMCAUMOOQBNBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one, also known as TFA-1, is a synthetic compound that belongs to the class of cathinones. It has gained significant attention in the scientific community due to its potential use in research and development of new drugs.

Scientific Research Applications

Fluorinated Compound Synthesis

Fluorinated compounds, such as those containing trifluoromethyl groups, are crucial in pharmaceuticals and agrochemicals due to their ability to influence molecular properties such as metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is recognized for its lipophilicity and electron-withdrawing properties, enhancing cell-membrane permeability and chemical stability of drug molecules. Recent advancements in trifluoromethylthiolation highlight the significance of incorporating such fluorinated motifs into lead compounds for drug discovery, offering an array of electrophilic reagents facilitating late-stage functionalization (X. Shao et al., 2015).

Photoredox Catalysis

The development of new protocols for tri- and difluoromethylation of various molecular skeletons has become increasingly important. Photoredox catalysis, utilizing visible-light-induced single-electron-transfer (SET) processes, has emerged as a powerful tool for radical reactions, including fluoromethylation. This approach enables efficient and selective radical fluoromethylation under mild conditions, highlighting the utility of catalysis in synthesizing fluorinated compounds, which are highly sought after in the pharmaceutical and agrochemical industries (T. Koike & M. Akita, 2016).

Organic Synthesis and Catalysis

The synthesis and application of fluorinated compounds extend beyond pharmaceuticals to materials science, demonstrating the versatility of fluorinated reagents. For instance, the synthesis of 5,7-diaryl-2-fluoro-4H-1,3-diazepines from 3-aryl-substituted 2H-azirines and difluorocarbene showcases innovative pathways in organic synthesis, leveraging fluorinated intermediates for constructing complex molecular architectures (M. Novikov et al., 2006).

Fluorination Techniques

Advanced fluorination techniques have been developed to enable the direct installation of fluorine atoms or fluorine-containing groups into organic molecules. These methods are critical for generating fluorinated molecules with specific properties, such as increased stability and improved biological activity. The use of electrophilic and nucleophilic fluorination agents allows for the selective modification of aromatic and aliphatic compounds, significantly contributing to the field of medicinal chemistry and beyond (G. Prakash et al., 2012).

properties

IUPAC Name

3,3,3-trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO/c16-13-6-4-11(5-7-13)12-3-1-2-8-20(10-12)14(21)9-15(17,18)19/h4-7,12H,1-3,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCAUMOOQBNBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one

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